

# Application Notes: Docetaxel Impurity 4 for ANDA Submissions

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## Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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**Docetaxel Impurity 4**, chemically known as **(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid**, is a key process-related impurity in the synthesis of Docetaxel [1]. Its primary application in Abbreviated New Drug Application (ANDA) submissions is to ensure the quality, safety, and efficacy of generic Docetaxel drug products.

## Chemical and Regulatory Profile

The table below summarizes the core identification and regulatory data for **Docetaxel Impurity 4**:

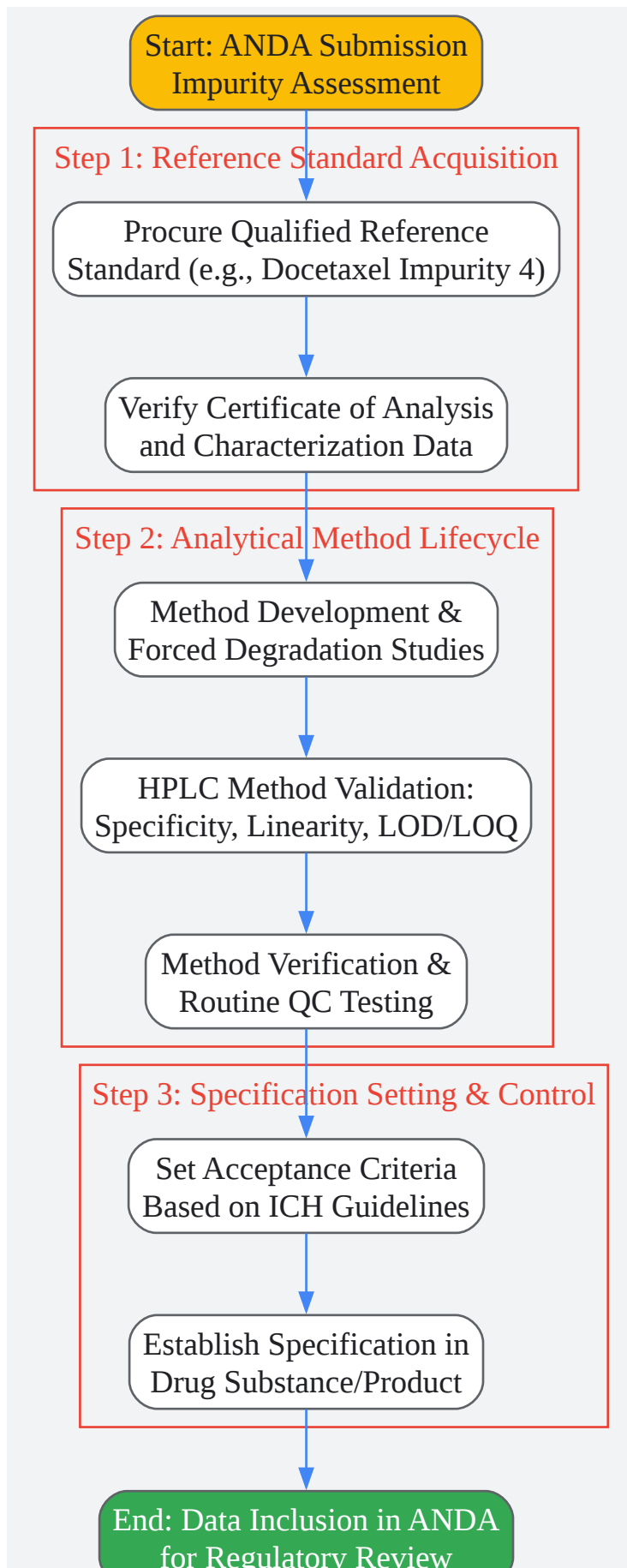
Property	Description
CAS Number	153744-63-9 [1]
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>5</sub> [1]
Molecular Weight	321.4 g/mol [1]
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]

Property	Description
<b>Regulatory Role</b>	Used in analytical method development, validation (AMV), and Quality Control (QC) for ANDA submissions and commercial production [1].
<b>HSN Code</b>	38229010 [1]

This impurity is supplied as a characterized reference standard with data compliant with regulatory guidelines [1]. It is important to note that this compound is part of a broader family of related impurities and synthesis intermediates, such as the (4S,5R) configured isomer (CAS# 143527-70-2) and other oxazolidine-based compounds [2] [3].

## Analytical Methodologies and Workflow

While the search results confirm the impurity's use in analytical method development and validation, they do not contain the detailed experimental protocols for specific techniques like HPLC. The general workflow for its application is outlined in the following diagram:



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The workflow for using **Docetaxel Impurity 4** in ANDA submissions.

For method development, specificity is critical to separate **Docetaxel Impurity 4** from other potential impurities. The search results list numerous related substances, such as **2'-Epi Docetaxel**, **7-epi-Docetaxel**, and various oxidation products, which must be chromatographically resolved from the target impurity [4] [2] [3].

## ANDA Submission & Regulatory Strategy

Incorporating **Docetaxel Impurity 4** into your ANDA submission involves several key steps to ensure regulatory compliance:

- **Identification and Qualification:** As a synthesized starting material or intermediate, **Docetaxel Impurity 4** is typically classified as a **process-related impurity**. Its level must be monitored and controlled throughout the drug substance's shelf life. The impurity should be qualified according to ICH Q3B(R2) guidelines, providing safety data if its level exceeds the qualification threshold [1].
- **Use of Pharmacopeial Standards:** While **Docetaxel Impurity 4** itself may not be an official compendial standard, suppliers like SynZeal can sometimes provide "further traceability against pharmacopeial standards (USP or EP) ... based on feasibility" [1]. For overall drug product quality, using official USP Reference Standards for the main analyte and related compounds is highly recommended, as it "helps reduce the risk of ANDA rejection by the FDA" [5].
- **Stability Studies:** **Docetaxel Impurity 4** should be included in the stability-indicating method validation. You must demonstrate that the analytical method can accurately quantify this impurity in stability samples and that its levels remain within specified limits under recommended storage conditions.

## Key Considerations for Implementation

- **Source and Documentation:** Procure the impurity from a reliable supplier that provides a comprehensive Certificate of Analysis (COA) with supporting structural and purity data [1] [3].
- **Regulatory Landscape:** Stay updated with the latest requirements. The USP's Pharmaceutical Analytical Impurities (PAI) catalog is continuously expanding, now containing over 1000 products to support comprehensive impurity testing [6].

- **Purpose-Limited Use:** Remember that these impurity standards are "for analytical purpose only and not for human use" [1].

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## References

1. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [synzeal.com]
2. - Docetaxel | Pharmaffiliates En - metabolites impurities [pharmaffiliates.com]
3. |Axios Research Docetaxel [axios-research.com]
4. CAS No : 133577-33-0 | Product Name : 2'-Epi Docetaxel [pharmaffiliates.com]
5. Compendial Reference USP Standards [sigmaaldrich.com]
6. Stay up-to-date on new USP product releases, training courses and... [labmix24.com]

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